2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol
Overview
Description
2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol is an organic compound with the molecular formula C₁₀H₁₆N₂O. It is characterized by the presence of an amino group, a methyl group, and an ethanol moiety attached to a phenyl ring. This compound is used primarily in research and development settings and has various applications in chemical synthesis and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol typically involves the reaction of 4-amino-3-methylphenol with methylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-amino-3-methylphenol, methylamine, and ethylene oxide.
Reaction Conditions: The reaction is conducted in a solvent such as ethanol or water, with the temperature maintained between 50-70°C.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain high purity
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted phenyl derivatives
Scientific Research Applications
2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Amino-3-methylphenyl)(ethyl)amino)ethanol
- 4-Amino-3-methylphenol
- 2-(Methylamino)ethanol
Uniqueness
2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups attached to a phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-(4-amino-N,3-dimethylanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-7-9(3-4-10(8)11)12(2)5-6-13/h3-4,7,13H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBACZGTCZERHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.